molecular formula C10H11NO5 B8456343 3-(4-Nitro-phenoxy)-propionic acid methyl ester

3-(4-Nitro-phenoxy)-propionic acid methyl ester

Cat. No. B8456343
M. Wt: 225.20 g/mol
InChI Key: VJTWUDUEBHDQPV-UHFFFAOYSA-N
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Patent
US08217073B2

Procedure details

Neat AcCl (0.27 mL; 3.8 mmol) was added to a suspension of 3-(4-nitro-phenoxy)-propionic acid (1.591 g; 7.53 mmol) in dry MeOH (8.0 mL). A soln formed followed by a ppt. After sitting at 4° C. overnight, product was collected by filtration as a white microcrystalline solid (1.316 g; 78%). The mother liquor contained pure product by HPLC. LC-MS 226 ([M+H]+).
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1.591 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(C)=O.[N+:5]([C:8]1[CH:19]=[CH:18][C:11]([O:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)([O-:7])=[O:6]>CO>[CH3:1][O:16][C:15](=[O:17])[CH2:14][CH2:13][O:12][C:11]1[CH:10]=[CH:9][C:8]([N+:5]([O-:7])=[O:6])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
1.591 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCC(=O)O)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A soln formed
FILTRATION
Type
FILTRATION
Details
product was collected by filtration as a white microcrystalline solid (1.316 g; 78%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CCOC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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